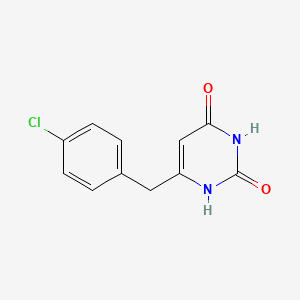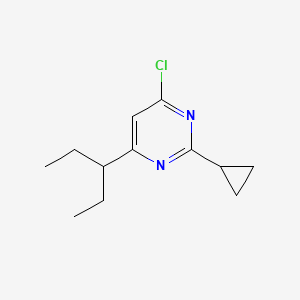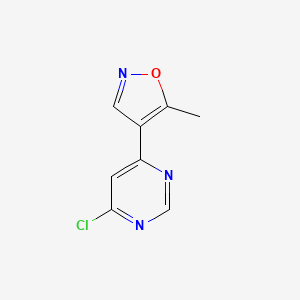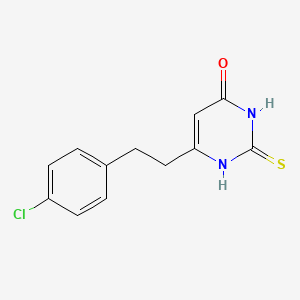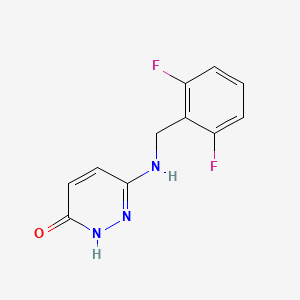
2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one
Übersicht
Beschreibung
2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one, also known as 2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butane, is a synthetic organic compound that has been used in a variety of scientific and industrial applications. It is a colorless liquid with a boiling point of 120°C and a melting point of -41°C. It is soluble in water and miscible with most organic solvents. 2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butane is a versatile compound that has many applications in research and industry.
Wissenschaftliche Forschungsanwendungen
Detoxication Pathways
Research has focused on understanding the metabolism and detoxication pathways of chlorinated compounds, such as chloroprene, which share some structural similarity with the compound . For instance, the study by Munter et al. (2003) explores the detoxication of chloroprene metabolites through glutathione (GSH) and epoxide hydrolase (EH) in liver microsomes, highlighting the metabolic transformations that similar compounds might undergo in biological systems (Munter, Cottrell, Golding, & Watson, 2003).
Synthesis and Activity
Compounds with structural features like hydroxy and chloro groups have been synthesized and evaluated for their biological activities. For example, Rádl et al. (2010) discuss the synthesis and antinociceptive activity of 3-Chlorophenyl- and 6-Chloropyridin-2-yl derivatives, highlighting the importance of chloro and hydroxy functional groups in medicinal chemistry for producing analgesic effects (Rádl, Hafner, Hezký, Krejci, Proska, & Hájíček, 2010).
Antimicrobial Evaluation
The modification of heterocyclic molecules to improve water solubility and confer anionic character for potential biological activity is another area of research. Fadda, El-Mekawy, & AbdelAal (2016) synthesized novel functionalized N-sulfonates with antimicrobial and antifungal activities, demonstrating the applications of chemical modifications in enhancing biological properties (Fadda, El-Mekawy, & AbdelAal, 2016).
Molecular Structure Studies
The understanding of molecular structures and their implications for chemical and biological reactivity is crucial. For instance, the work by Yong-jian (2010) on the synthesis and crystal structure of 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one provides insights into the molecular configuration and potential reactivity of compounds with hydroxy and butanone functionalities (Wang Yong-jian, 2010).
Eigenschaften
IUPAC Name |
2-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-5-9-8-14(7-6-11(9)15)12(16)10(13)4-2/h9-11,15H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUKMZGVSLTWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCC1O)C(=O)C(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(1-hydroxy-2-methylpropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481064.png)
![1-(1,3-dihydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481065.png)
